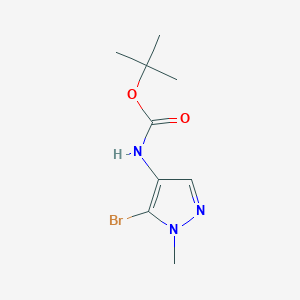

Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate” is a chemical compound. It is a derivative of carbamate and pyrazole, containing a bromine atom and a tert-butyl group .

Synthesis Analysis

The synthesis of carbamates, including “this compound”, can be achieved through amination (carboxylation) or rearrangement . A common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C12H17BrN2O3 . The molecular weight is 317.18 .Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also be used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 317.18 . The compound’s solubility properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Isomorphous Crystal Structures

Carbamate derivatives, such as those mentioned in studies, play a significant role in the investigation of crystal structures through the formation of hydrogen and halogen bonds involving carbonyl groups. These studies provide insights into molecular interactions and structural motifs important in material science and molecular engineering (Baillargeon et al., 2017).

Interplay of Hydrogen Bonds

The structural analysis and characterization of carbamate derivatives reveal the complex interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular assemblies and crystalline architecture. Such research has implications for designing new materials and understanding molecular behavior (Das et al., 2016).

Synthetic Methodologies

Carbamates serve as key intermediates in synthetic chemistry, enabling the development of complex molecules through processes like the Diels-Alder reaction. Research in this area contributes to the synthesis of pharmaceuticals, agrochemicals, and organic materials (Padwa et al., 2003).

Antimicrobial Activity

Some carbamate derivatives have been explored for their antimicrobial properties, offering potential applications in developing new antimicrobial agents. This research contributes to the field of medicinal chemistry and pharmaceutical sciences (Ghoneim & Mohamed, 2013).

N-tert-Butoxycarbonylation of Amines

The catalytic efficiency of certain processes for the N-tert-butoxycarbonylation of amines, using compounds related to carbamates, highlights the importance of these reactions in organic synthesis, particularly in the protection of amines. This area of research is crucial for the synthesis of protected amino acids and peptides (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJBNTIXYZUIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2654459.png)

![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)

![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)

![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)

![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)